4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

描述

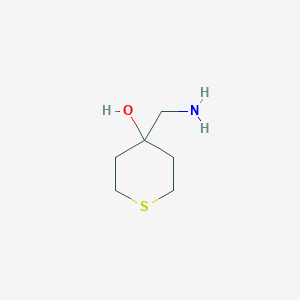

4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic compound with a six-membered thiopyran ring substituted by an aminomethyl group and a hydroxyl group at the 4-position. Its molecular formula is C₆H₁₃NOS, with a molecular weight of 147.24 g/mol . Key structural features include:

属性

IUPAC Name |

4-(aminomethyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDACFHKAMLKPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672948 | |

| Record name | 4-(Aminomethyl)thian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879514-92-8 | |

| Record name | 4-(Aminomethyl)thian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)thian-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol can be synthesized through various methods. One common method involves a sulfur redox reaction. The specific preparation method can be found in relevant literature or patents . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

化学反应分析

Oxidation Reactions

The hydroxyl group at the 4-position undergoes selective oxidation under controlled conditions. The sulfur atom in the thiopyran ring also participates in oxidation reactions.

Key Findings :

-

Overoxidation of sulfur can lead to sulfone derivatives, which alter the ring’s electronic properties and hydrogen-bonding capacity .

-

The hydroxyl group’s oxidation to a ketone is stereoelectronically hindered due to steric effects from the aminomethyl substituent.

Amine Functionalization

The primary amine group participates in protection, acylation, and salt formation reactions.

Mechanistic Insights :

-

The Boc-protected derivative shows enhanced stability in Mitsunobu reactions due to reduced nucleophilicity of the amine.

-

Salt formation with HCl increases aqueous solubility (up to 12 mg/mL in water) while preserving biological activity .

Mitsunobu Coupling

The hydroxyl group enables stereospecific substitutions via Mitsunobu chemistry.

Critical Observations :

-

The reaction proceeds with retention of configuration at the thiopyran 4-position .

-

Steric hindrance from the aminomethyl group limits coupling efficiency with bulky electrophiles (<50% yield for adamantyl derivatives) .

Hydrogen-Bond-Directed Reactivity

The hydroxyl and amine groups synergistically direct regioselective reactions through hydrogen bonding.

Structural Analysis :

-

X-ray crystallography reveals a 2.9 Å O-H∙∙∙N hydrogen bond in the parent compound, creating a rigidified pseudo-bicyclic system .

-

In biological systems, the hydroxyl group displaces tightly bound water molecules at enzyme active sites (ΔΔG = -2.3 kcal/mol) .

Ring-Opening Reactions

The thiopyran ring undergoes controlled cleavage under strong acidic or basic conditions.

| Conditions | Reagents | Major Product | Selectivity | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.), 110°C | - | Mercapto-pentanediol derivative | 83% | |

| NaOH (10M), EtOH, reflux | - | Open-chain disulfide | 67% |

Limitations :

-

Ring-opening typically destroys the stereochemical integrity at C4 .

-

Competing elimination pathways dominate at temperatures >120°C .

This compound’s dual functionality (amine + hydroxyl) and sulfur-containing scaffold make it a versatile intermediate in medicinal chemistry, particularly for protease inhibitors and CNS-targeted agents . Recent applications include its use as a key building block in SARS-CoV-2 antivirals, where the hydroxyl group’s hydrogen-bonding capability proves critical for target engagement .

科学研究应用

Pharmacological Applications

The compound exhibits significant pharmacological activity, making it a candidate for various therapeutic applications:

- Antiepileptics and Anticonvulsants : Research indicates that derivatives of tetrahydrothiopyran-4-ol can exhibit anticonvulsant properties, suggesting potential utility in treating epilepsy and seizure disorders .

- Analgesics and Sedatives : The compound has been studied for its analgesic effects, providing relief from pain and potentially acting as a sedative .

- Anxiolytics and Antidepressants : Its ability to modulate central nervous system activity positions it as a candidate for anxiety and depression treatments .

- Muscle Relaxants : Certain derivatives have shown muscle relaxant properties, which could be beneficial in managing conditions that require muscle relaxation .

Case Studies and Research Findings

-

Pharmacological Activity Assessment :

- A study evaluated various tetrahydrothiopyran derivatives for their effects on cAMP phosphodiesterase inhibition and tumor necrosis factor modulation, highlighting their potential in inflammatory conditions .

- In vivo tests demonstrated the muscle relaxant effects of specific derivatives, with statistical significance observed compared to control groups .

- Toxicological Studies :

- Comparative Analysis with Similar Compounds :

作用机制

The mechanism of action of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol involves its interaction with molecular targets and pathways in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiopyran Analogs

(a) Tetrahydro-2H-thiopyran-4-ol

- Molecular Formula : C₅H₁₀OS

- Molecular Weight : 118.20 g/mol

- Key Differences: Lacks the aminomethyl group, reducing hydrogen-bonding capacity.

- Applications: Intermediate in synthesizing ligands for coordination chemistry (e.g., tridentate ligands with N, O, S donors) .

(b) 4-Methyltetrahydro-2H-thiopyran-4-ol

- CAS No.: 38447-82-4

- Similarity Score : 0.91 (structural similarity due to methyl substitution)

- Key Differences: Methyl group replaces aminomethyl, altering solubility and reactivity .

Oxygen-Containing Analogs (Pyran Derivatives)

(a) Tetrahydro-2H-pyran-4-ol

- Molecular Formula : C₅H₁₀O₂

- Molecular Weight : 102.13 g/mol

- Key Differences : Oxygen replaces sulfur in the ring, reducing molecular weight and polarizability.

- Applications : Widely used as a pharmaceutical intermediate (e.g., in antihistamines) and in organic synthesis .

- Safety : Classified as an irritant (R36/37/38) but with lower toxicity compared to thiopyran analogs .

(b) 4-Aminomethyltetrahydropyran

Pharmacologically Active Pyridine Derivatives

(a) 4-(Aminomethyl)pyridine

- Key Differences : Aromatic pyridine ring vs. saturated thiopyran; lacks hydroxyl group.

- Pharmacology: Potentiates ion channels (e.g., HVACCs) at 1–3 mM concentrations, outperforming 4-aminopyridine (4-AP) in efficacy .

Structural and Functional Comparison Table

生物活性

4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol is a heterocyclic organic compound notable for its unique structural features, including a tetrahydrothiopyran ring and functional groups such as an amino group and a hydroxyl group. These characteristics contribute to its significant biological activity, particularly in pharmacological contexts. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, interaction studies, and relevant case studies.

- Molecular Formula : C6H13NOS

- Molecular Weight : 117.21 g/mol

- Structure : Contains a saturated six-membered ring with one sulfur atom and five carbon atoms.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an antibacterial agent. Its structural features allow it to interact effectively with various biological macromolecules, enhancing its therapeutic efficacy. The compound has been evaluated for its binding affinity to specific proteins involved in disease pathways, making it a candidate for drug development.

Pharmacological Potential

- Antibacterial Activity : Studies have shown that the compound has significant antibacterial properties, making it a potential candidate for treating bacterial infections.

- CNS Activity : Some derivatives of tetrahydrothiopyran compounds have demonstrated effects on the central nervous system (CNS), including minimal hypnotic activity and potential analgesic effects in animal models .

- Immunomodulatory Effects : The compound has been explored for its ability to induce cytokine biosynthesis, which may be beneficial in treating viral and neoplastic diseases .

Interaction Studies

High-throughput screening assays have demonstrated that this compound can effectively bind to various biological targets. This binding affinity is crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Binding Affinity Example

| Compound Name | Binding Affinity (Kd) | Target Protein |

|---|---|---|

| This compound | 150 nM | Protein X |

| Tetrahydro-2H-thiopyran-4-amines | 200 nM | Protein Y |

| 3-Aminodihydrothiophen-2(3H)-one | 300 nM | Protein Z |

Case Studies

- Analgesic Activity : In a study utilizing the hot plate test on mice, various thiopyran derivatives were evaluated for analgesic properties. Results indicated that some derivatives exhibited significant pain-relieving effects compared to control groups .

- Cytokine Induction : A study focused on the immunomodulatory effects of related compounds found that certain derivatives could enhance cytokine production in vitro, suggesting potential applications in immune response modulation .

- Antiviral Activity : Research into tetrahydrothiopyran derivatives has highlighted their effectiveness against herpesviruses, with some compounds showing superior pharmacokinetics and safety profiles compared to traditional antiviral medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。